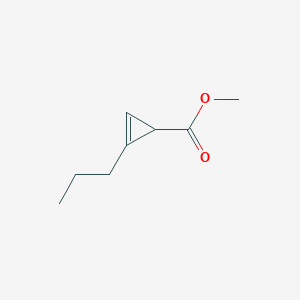![molecular formula C18H29NO3 B13791343 butyl 4-[2-(diethylamino)ethoxymethyl]benzoate CAS No. 78329-92-7](/img/structure/B13791343.png)
butyl 4-[2-(diethylamino)ethoxymethyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-[2-(diethylamino)ethoxymethyl]benzoate is an organic compound with a complex structure that includes a benzoate ester linked to a diethylaminoethoxy group. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[2-(diethylamino)ethoxymethyl]benzoate typically involves the esterification of benzoic acid derivatives with butanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of acid catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[2-(diethylamino)ethoxymethyl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ring or the diethylaminoethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols .
Scientific Research Applications
Butyl 4-[2-(diethylamino)ethoxymethyl]benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of butyl 4-[2-(diethylamino)ethoxymethyl]benzoate involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the benzoate ester can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[2-(diethylamino)ethoxymethyl]benzoate
- Methyl 4-[2-(diethylamino)ethoxymethyl]benzoate
- Propyl 4-[2-(diethylamino)ethoxymethyl]benzoate
Uniqueness
Butyl 4-[2-(diethylamino)ethoxymethyl]benzoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. Compared to its ethyl, methyl, and propyl counterparts, the butyl ester offers different solubility and reactivity profiles, making it suitable for specific applications .
Properties
CAS No. |
78329-92-7 |
|---|---|
Molecular Formula |
C18H29NO3 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
butyl 4-[2-(diethylamino)ethoxymethyl]benzoate |
InChI |
InChI=1S/C18H29NO3/c1-4-7-13-22-18(20)17-10-8-16(9-11-17)15-21-14-12-19(5-2)6-3/h8-11H,4-7,12-15H2,1-3H3 |
InChI Key |
FUSYNERXYOYGKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)COCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


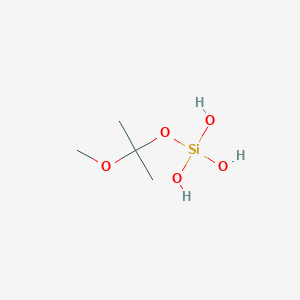
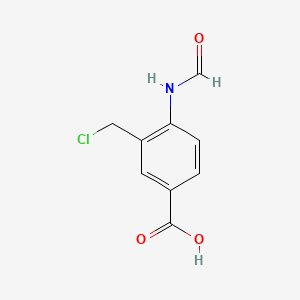
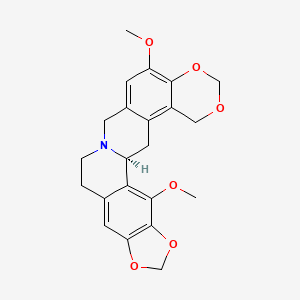
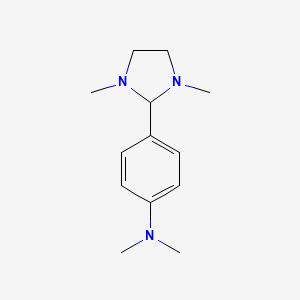
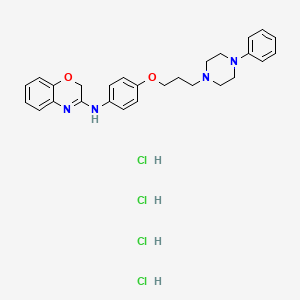
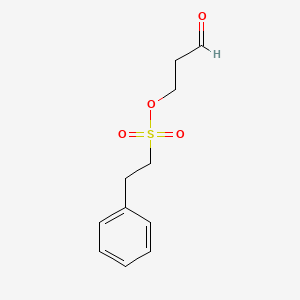
![5-Ethyl-1-methylspiro[5.5]undecan-11-ol](/img/structure/B13791282.png)
![Pyrazino[1,2-a]benzimidazole](/img/structure/B13791295.png)
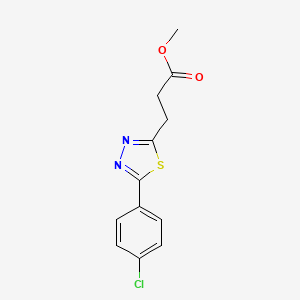

![[9-chloro-7-hydroxy-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepin-8-yl] methanesulfonate](/img/structure/B13791315.png)

![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
